REACTION_CXSMILES
|
[C:1](Cl)(Cl)=[O:2].[CH2:5]([NH:9][C:10]([NH:12][CH2:13][CH2:14][CH2:15][CH3:16])=[O:11])[CH2:6][CH2:7][CH3:8].[O-:17][C:18]#[N:19].[K+]>C1C=CC=CC=1>[CH2:13]([N:12]1[C:18](=[O:17])[NH:19][C:1](=[O:2])[N:9]([CH2:5][CH2:6][CH2:7][CH3:8])[C:10]1=[O:11])[CH2:14][CH2:15][CH3:16] |f:2.3|
|
Name
|
potassium cyanate
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
[O-]C#N.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)NC(=O)NCCCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.1 mol |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)N1C(N(C(NC1=O)=O)CCCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.3 g | |
YIELD: PERCENTYIELD | 38% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |